6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one
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Overview
Description
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one is an organic compound with a complex structure that includes a pyran ring fused with phenyl groups and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Uniqueness
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one is unique due to its specific combination of a pyran ring with methoxyphenyl and diphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
552846-89-6 |
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Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C24H18O3/c1-26-20-14-8-13-19(15-20)22-16-21(17-9-4-2-5-10-17)23(24(25)27-22)18-11-6-3-7-12-18/h2-16H,1H3 |
InChI Key |
LGLCBIPDXLULOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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